10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane
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Overview
Description
10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane is a complex organic compound featuring an oxirane (epoxide) group, a silatrane core, and multiple ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane typically involves multiple steps, starting with the preparation of the silatrane core. The key steps include:
Formation of the Silatrane Core: This involves the reaction of a trialkoxysilane with a triethanolamine derivative under controlled conditions to form the silatrane structure.
Introduction of the Oxirane Group: The oxirane group is introduced via an epoxidation reaction, typically using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Ether Linkage Formation: The final step involves the formation of ether linkages through nucleophilic substitution reactions, where alkoxide ions react with appropriate halide precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane undergoes various chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols using reagents like osmium tetroxide (OsO4).
Reduction: Reduction of the oxirane group can yield alcohols, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ether linkages can undergo nucleophilic substitution reactions, where nucleophiles replace the alkoxy groups.
Common Reagents and Conditions
Oxidation: Osmium tetroxide (OsO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkoxide ions, halide precursors
Major Products
Diols: From oxidation of the oxirane group
Alcohols: From reduction of the oxirane group
Substituted Ethers: From nucleophilic substitution reactions
Scientific Research Applications
10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a crosslinking agent in biomaterials and tissue engineering.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to form stable crosslinked networks.
Mechanism of Action
The mechanism of action of 10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane involves its ability to undergo various chemical reactions, particularly those involving the oxirane group. The oxirane group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in applications such as crosslinking in polymers and biomaterials.
Comparison with Similar Compounds
Similar Compounds
Bisphenol F diglycidyl ether: Similar in having oxirane groups but differs in the core structure.
4-[(oxiran-2-yl)methoxy]benzonitrile: Contains an oxirane group but has a different aromatic core.
(RS)-4-[4-[(oxiran-2-yl)methoxy]-1,2,5-thiadiazol-3-yl]morpholine: Features an oxirane group and a thiadiazole ring.
Uniqueness
10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane is unique due to its silatrane core, which imparts distinct chemical and physical properties. The combination of the silatrane core with the reactive oxirane group and multiple ether linkages makes it a versatile compound for various applications.
Properties
CAS No. |
61094-99-3 |
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Molecular Formula |
C16H34O7Si |
Molecular Weight |
366.52 g/mol |
IUPAC Name |
triethoxy-[3-[3-methoxy-2-(oxiran-2-ylmethoxy)propoxy]propyl]silane |
InChI |
InChI=1S/C16H34O7Si/c1-5-21-24(22-6-2,23-7-3)10-8-9-18-12-15(11-17-4)19-13-16-14-20-16/h15-16H,5-14H2,1-4H3 |
InChI Key |
JWEOOFFMAFMFGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCOCC(COC)OCC1CO1)(OCC)OCC |
Origin of Product |
United States |
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